Allosteric GPX4 Binding Affinity vs. Orthosteric Inhibitor RSL3
This compound binds to the allosteric pocket of GPX4 with a dissociation constant of 426 nM, measured by surface plasmon resonance, whereas the orthosteric covalent inhibitor (1S,3R)-RSL3 exhibits a substantially tighter but mechanistically distinct interaction (Kd and IC50 typically reported in the low nM range). The key differentiation is that allosteric binding promotes both enzymatic inhibition and subsequent cellular degradation of GPX4 protein, a dual pharmacology not achieved by orthosteric inhibitors .
| Evidence Dimension | GPX4 Affinity |
|---|---|
| Target Compound Data | Kd = 426 nM (SPR) |
| Comparator Or Baseline | (1S,3R)-RSL3: IC50 ~ 10-30 nM (orthosteric inhibition of GPX4 enzymatic activity) |
| Quantified Difference | RSL3 exhibits ~15- to 40-fold higher apparent affinity for the catalytic site; however, RSL3 does not induce GPX4 degradation at comparable concentrations . |
| Conditions | Surface plasmon resonance (SPR) for target compound; GPX4 enzymatic activity assay for RSL3 |
Why This Matters
Procurement decisions for ferroptosis research must account for the need for an allosteric degrader phenotype, which is not substitutable with a higher-affinity orthosteric inhibitor.
- [1] Liu, H.; Forouhar, F.; Lin, A.J.; Wang, Q.; Polychronidou, V.; Soni, R.K.; Xia, X.; Stockwell, B.R. Small-molecule allosteric inhibitors of GPX4. Cell Chemical Biology 2022, 29, 1680-1693.E9. View Source
